molecular formula C23H26N2O4 B590081 (Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine CAS No. 135784-57-5

(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine

Cat. No. B590081
CAS RN: 135784-57-5
M. Wt: 394.471
InChI Key: LTHOVYHNKXOGAI-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine” is a chemical compound with the molecular formula C23H26N2O4 and a molecular weight of 394.471 . It is available for purchase as a high-quality reference standard for pharmaceutical testing .

Scientific Research Applications

Coordination Chemistry and Properties

Research into coordination chemistry has explored the chemistry and properties of compounds containing pyridine and indazole derivatives, highlighting their roles in forming complex compounds with diverse spectroscopic properties, structures, and biological activities. Such studies suggest that compounds similar to the ones you mentioned could have applications in developing new materials with specific magnetic, electrochemical, or biological properties (Boča, Jameson, & Linert, 2011).

Flavor Chemistry in Foods

The production and breakdown pathways of branched aldehydes, significant in food flavors, have been extensively reviewed, indicating that compounds like "(Z)-but-2-enedioic acid" may have implications in enhancing or understanding food flavors, especially in fermented and non-fermented products (Smit, Engels, & Smit, 2009).

Drug Development

The synthesis and biological activities of enaminoketones and enaminothiones have been reviewed, particularly their roles as intermediates in synthesizing heterocycles and natural products. This research implies that structurally complex compounds like "N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine" could serve as key intermediates in drug synthesis, offering pathways to novel therapeutic agents (Negri, Kascheres, & Kascheres, 2004).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, have been highlighted for their potential in organic synthesis, catalysis, and drug applications due to their versatility and biological importance. Such studies underscore the potential utility of complex compounds in medicinal chemistry for developing anticancer, antibacterial, and anti-inflammatory drugs (Li et al., 2019).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived compound with carbonyl and carboxyl functional groups, demonstrates the utility of complex organic compounds in drug synthesis, potentially reducing costs and simplifying synthesis steps. This research suggests that similar compounds could find applications in synthesizing various pharmaceuticals, highlighting the importance of complex organic molecules in green chemistry and medicine (Zhang et al., 2021).

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.C4H4O4/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19;5-3(6)1-2-4(7)8/h3-9,11,14,20H,10,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHOVYHNKXOGAI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine

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